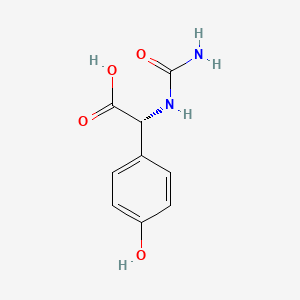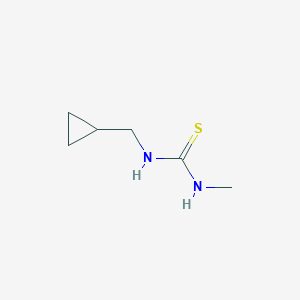
C-N-p-HPG
Übersicht
Beschreibung
C-N-p-HPG, also known as N-carbamoyl-D-p-hydroxyphenylglycine, is a compound of significant interest in the field of organic chemistry. It is a derivative of D-p-hydroxyphenylglycine and is known for its applications in the synthesis of various pharmaceuticals, particularly antibiotics. The compound is characterized by the presence of a carbamoyl group attached to the nitrogen atom of the D-p-hydroxyphenylglycine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-carbamoyl-D-p-hydroxyphenylglycine typically involves a two-enzyme cascade reaction. The first step is the transformation of D-p-hydroxyphenyl hydantoin into N-carbamoyl-D-p-hydroxyphenylglycine using a D-specific hydantoinase enzyme. This is followed by the hydrolysis of the intermediate product by a second enzyme, a highly specific carbamoylase .
Industrial Production Methods: In industrial settings, the production of N-carbamoyl-D-p-hydroxyphenylglycine is often achieved through biocatalytic methods due to their efficiency and environmentally friendly nature. The two-enzyme cascade method is preferred, as it allows for the production of the compound under mild conditions with high specificity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N-carbamoyl-D-p-hydroxyphenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylglycine derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
N-carbamoyl-D-p-hydroxyphenylglycine has a wide range of applications in scientific research:
Biology: The compound is studied for its role in enzyme-catalyzed reactions and its potential as a substrate for biocatalysis.
Medicine: Due to its involvement in the synthesis of antibiotics, it plays a crucial role in the pharmaceutical industry.
Industry: It is used in the large-scale production of antibiotics and other pharmaceuticals, making it an important compound in industrial biotechnology
Wirkmechanismus
The mechanism of action of N-carbamoyl-D-p-hydroxyphenylglycine involves its interaction with specific enzymes in biocatalytic processes. The compound acts as a substrate for hydantoinase and carbamoylase enzymes, which catalyze its conversion into useful intermediates for antibiotic synthesis. The molecular targets include the active sites of these enzymes, where the compound undergoes enzymatic transformations .
Vergleich Mit ähnlichen Verbindungen
N-carbamoyl-D-p-hydroxyphenylglycine can be compared with other similar compounds such as D-p-hydroxyphenylglycine and N-carbamoyl-D-phenylglycine. The uniqueness of N-carbamoyl-D-p-hydroxyphenylglycine lies in its specific structure, which allows for its use in highly specific enzymatic reactions. Similar compounds include:
D-p-hydroxyphenylglycine: Lacks the carbamoyl group, making it less versatile in certain reactions.
N-carbamoyl-D-phenylglycine: Similar structure but without the hydroxyl group, affecting its reactivity and applications .
N-carbamoyl-D-p-hydroxyphenylglycine stands out due to its specific functional groups that enable its use in targeted biocatalytic processes, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(2R)-2-(carbamoylamino)-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-9(15)11-7(8(13)14)5-1-3-6(12)4-2-5/h1-4,7,12H,(H,13,14)(H3,10,11,15)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHIDXLOTQDUAV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)NC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)NC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)


![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)



